molecular formula C7H14Si B3133591 1-Vinyl-1-methylsilacyclopentane CAS No. 3944-18-1

1-Vinyl-1-methylsilacyclopentane

Cat. No. B3133591
CAS RN: 3944-18-1
M. Wt: 126.27 g/mol
InChI Key: QKUYGDPPUKAFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

VMSP is an organic compound with the molecular formula C7H14Si. It contains a five-membered ring structure that includes a silicon atom and a vinyl group.


Physical And Chemical Properties Analysis

VMSP is a highly reactive liquid compound with a boiling point of 72-75°C and a molecular weight of 126.27 g/mol. It is highly soluble in many organic solvents, including chloroform, ether, and hexane. The compound is also highly flammable and reacts violently with water.

Scientific Research Applications

Efficient Synthesis of Enynes

One application involves the efficient synthesis of enynes through catalyzed reactions. For instance, Feuerstein et al. (2006) describe a tetraphosphine–palladium-catalyzed reaction of vinyl bromides with terminal alkynes, leading to corresponding 1,3-enynes in good yields. This process demonstrates the catalyst's versatility, including reactions with various alkynes, highlighting its potential in synthesizing complex organic molecules (Feuerstein et al., 2006).

Polymerization and Copolymer Synthesis

Hustad and Coates (2002) report the polymerization of 1,5-hexadiene with a titanium catalyst system, leading to functional propylene copolymers and block copolymers containing unexpected 3-vinyl tetramethylene units. This showcases the innovative use of catalysis in developing new materials with potentially unique properties (Hustad & Coates, 2002).

Synthesis of Polyunsaturated Organosilicon Dendrimers

The creation of new polyunsaturated organosilicon dendrimers based on 1,1-diethynyl- and 1-vinyl-1-ethynylsilacycloalkanes is explored by Zhilitskaya et al. (2006). These dendrimers, synthesized through reactions involving ethynylsilacyclanes, exhibit highly unsaturated structures that could have implications for materials science and nanotechnology (Zhilitskaya et al., 2006).

Alternating Copolymers Formation

Matsuoka et al. (2006) describe the spontaneous copolymerization of 1,3-dehydroadamantane with electron-deficient vinyl monomers, resulting in alternating copolymers. This process, which proceeds without any initiator, highlights a novel method for creating copolymers with high thermal stability and potential applications in high-performance materials (Matsuoka, Ogiwara, & Ishizone, 2006).

Cross-Coupling Reactions

Denmark and Wang (2000) investigate the cross-coupling reactions of aryl halides with methyl-1-vinylsilacyclobutane and 1-methyl-1-(prop-2-enyl)silacyclobutane. Their work demonstrates the utility of these silacyclobutanes in organic synthesis, providing a rapid and high-yielding method for the formation of complex molecules (Denmark & Wang, 2000).

Safety and Hazards

VMSP is a highly flammable liquid and vapor . It may cause skin irritation and may be fatal if swallowed and enters airways . It’s advised to wear protective gloves, eye protection, and face protection when handling VMSP .

properties

IUPAC Name

1-ethenyl-1-methylsilolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Si/c1-3-8(2)6-4-5-7-8/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUYGDPPUKAFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCCC1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Vinyl-1-methylsilacyclopentane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Vinyl-1-methylsilacyclopentane
Reactant of Route 2
1-Vinyl-1-methylsilacyclopentane
Reactant of Route 3
1-Vinyl-1-methylsilacyclopentane
Reactant of Route 4
1-Vinyl-1-methylsilacyclopentane
Reactant of Route 5
1-Vinyl-1-methylsilacyclopentane
Reactant of Route 6
1-Vinyl-1-methylsilacyclopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.